molecular formula C22H20ClN5OS B284009 N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B284009
M. Wt: 437.9 g/mol
InChI Key: BWFZIVSAGMBMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrazolopyrimidine-based compounds that have shown promising results in the field of medicinal chemistry.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as protein kinases, that play a crucial role in the development of cancer and other diseases. Moreover, this compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves the inhibition of certain enzymes, such as protein kinases, that are involved in the regulation of various cellular processes. By inhibiting these enzymes, this compound can interfere with the growth and proliferation of cancer cells and reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain protein kinases, such as CDKs and GSK-3, that play a crucial role in the development of cancer. Moreover, this compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. Moreover, this compound has been extensively studied, and its mechanism of action and potential applications are well understood. However, one limitation of this compound is that it may not be suitable for all types of experiments, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide. One potential direction is to explore its potential applications in the treatment of cancer and other diseases. Moreover, further research is needed to understand the mechanism of action of this compound and its effects on various cellular processes. Additionally, the development of new analogs of this compound with improved potency and selectivity may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis method of N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a base. The resulting intermediate is then reacted with thioacetic acid to yield the final product.

Properties

Molecular Formula

C22H20ClN5OS

Molecular Weight

437.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[1-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H20ClN5OS/c1-15-18(23)8-5-9-19(15)27-20(29)13-30-22-17-12-26-28(21(17)24-14-25-22)11-10-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13H2,1H3,(H,27,29)

InChI Key

BWFZIVSAGMBMPX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2C=NN3CCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2C=NN3CCC4=CC=CC=C4

Origin of Product

United States

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